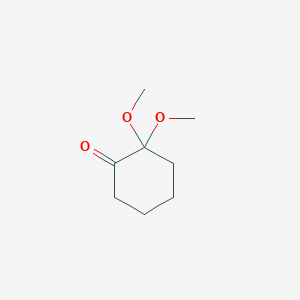

2,2-dimethoxycyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIUZBZHFHGRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452043 | |

| Record name | Cyclohexanone, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38461-13-1 | |

| Record name | Cyclohexanone, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethoxycyclohexan-1-one from 1,2-Cyclohexanedione: Mechanisms, Protocols, and Best Practices

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,2-dimethoxycyclohexan-1-one from 1,2-cyclohexanedione. This transformation, a selective acid-catalyzed ketalization, is a crucial process in organic synthesis for the protection of one carbonyl group in a 1,2-dicarbonyl system. This document details the underlying reaction mechanisms, provides a validated experimental protocol, and discusses key optimization parameters and troubleshooting strategies. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a thorough understanding and practical guidance on this specific ketalization reaction.

Introduction

The Significance of this compound

This compound is a valuable synthetic intermediate. Its primary utility lies in the selective protection of one of the two ketone functionalities in 1,2-cyclohexanedione.[1] This selective protection allows for subsequent chemical transformations to be carried out on the remaining unprotected carbonyl group. The resulting monofunctionalized cyclohexane derivatives are important building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Overview of the Ketalization Reaction

The formation of this compound from 1,2-cyclohexanedione is an example of a ketalization reaction. Ketalization is a reversible reaction between a ketone and an alcohol in the presence of an acid catalyst to form a ketal (also known as an acetal when derived from a ketone).[2][3] This reaction is a cornerstone of protecting group chemistry in organic synthesis.[3] The formation of the ketal masks the reactivity of the carbonyl group, allowing other functional groups in the molecule to be manipulated without interference. The ketal protecting group is stable under neutral and basic conditions but can be readily removed by treatment with aqueous acid to regenerate the original ketone.[3]

Mechanistic Insights into the Ketalization of 1,2-Diketones

The synthesis of this compound involves the acid-catalyzed reaction of 1,2-cyclohexanedione with two equivalents of methanol.[4] The reaction proceeds through a hemiacetal intermediate.[2][4]

Acid Catalysis

The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst, such as p-toluenesulfonic acid (PTSA).[5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6][7]

Step-by-Step Mechanism

The generally accepted mechanism for acid-catalyzed ketal formation involves several key steps:[4][7]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of 1,2-cyclohexanedione.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation to form a Hemiketal: A proton is transferred from the oxonium ion to a base (such as another molecule of methanol), yielding a neutral hemiketal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[7]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.

Caption: Acid-catalyzed formation of this compound.

Chemoselectivity in 1,2-Diketones

In the case of 1,2-cyclohexanedione, one carbonyl group is preferentially ketalized over the other. This chemoselectivity can be attributed to electronic effects. Once the first carbonyl group is converted to a ketal, the electron-donating nature of the two methoxy groups deactivates the adjacent carbonyl group towards further nucleophilic attack. This electronic deactivation, coupled with potential steric hindrance, effectively prevents the formation of the tetramethoxy cyclohexane derivative under controlled conditions.

Experimental Protocol: A Validated Approach

This section provides a detailed and validated protocol for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Comments |

| 1,2-Cyclohexanedione | Reagent | Major Chemical Supplier | --- |

| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | Essential to use dry solvent. |

| Trimethyl orthoformate | Reagent | Major Chemical Supplier | Acts as a dehydrating agent.[8] |

| p-Toluenesulfonic acid monohydrate (PTSA) | Reagent | Major Chemical Supplier | Catalyst.[9] |

| Diethyl ether | Reagent | Major Chemical Supplier | For extraction. |

| Saturated sodium bicarbonate solution | --- | Prepared in-house | For neutralization. |

| Brine (Saturated NaCl solution) | --- | Prepared in-house | For washing. |

| Anhydrous magnesium sulfate | Reagent | Major Chemical Supplier | For drying. |

Detailed Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-cyclohexanedione (10.0 g, 89.2 mmol).

-

Addition of Reagents: Add anhydrous methanol (100 mL) and trimethyl orthoformate (11.4 g, 107 mmol). Stir the mixture until the 1,2-cyclohexanedione is completely dissolved.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.85 g, 4.46 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the acid until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether (100 mL) and water (50 mL).

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques:

-

¹H NMR (CDCl₃): δ (ppm) ~3.2 (s, 6H, -OCH₃), 2.4-2.6 (m, 2H), 1.7-1.9 (m, 6H).

-

¹³C NMR (CDCl₃): δ (ppm) ~205 (C=O), 100 (C(OCH₃)₂), 50 (-OCH₃), and peaks corresponding to the cyclohexyl ring carbons.

-

IR (neat): ν (cm⁻¹) ~1715 (C=O stretch), 1100-1050 (C-O stretch).

-

Mass Spectrometry (EI): m/z calculated for C₈H₁₄O₃, found corresponding molecular ion peak.

Process Optimization and Troubleshooting

Choice of Acid Catalyst

While p-toluenesulfonic acid is a common and effective catalyst, other acids can also be employed.[9][10][11]

| Catalyst | Advantages | Disadvantages |

| p-Toluenesulfonic acid (PTSA) | Solid, easy to handle, effective.[9] | Can be hygroscopic. |

| Sulfuric acid (H₂SO₄) | Strong acid, readily available. | Corrosive, can lead to side reactions.[10] |

| Acidic Ion-Exchange Resins | Easily removed by filtration. | May have lower activity. |

Role of the Dehydrating Agent

Ketalization is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.[5]

| Dehydrating Agent | Mechanism | Comments |

| Trimethyl orthoformate | Reacts with water to form methyl formate and methanol.[8] | Highly effective and commonly used. |

| Dean-Stark Apparatus | Azeotropic removal of water with a suitable solvent (e.g., toluene).[12] | Effective but requires higher temperatures and a specific apparatus. |

| Molecular Sieves | Adsorb water from the reaction mixture. | Can be less efficient for larger scale reactions. |

graph "Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#34A853"]; "Reaction_Setup" [label="Combine 1,2-cyclohexanedione,\nmethanol, and trimethyl orthoformate"]; "Catalysis" [label="Add p-toluenesulfonic acid"]; "Reflux" [label="Heat to reflux for 4 hours"]; "Workup" [label="Neutralize, extract, wash"]; "Purification" [label="Vacuum distillation"]; "Product" [shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Catalysis"; "Catalysis" -> "Reflux"; "Reflux" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }

Caption: Experimental workflow for the synthesis.

Common Side Reactions and Impurities

-

Incomplete Reaction: If the reaction is not driven to completion, the starting material and the hemiketal intermediate may remain.

-

Formation of the Enol Ether: Under certain conditions, elimination of methanol from the ketal can lead to the formation of the corresponding enol ether.

-

Formation of the Bis-ketal: Although less likely due to electronic deactivation, prolonged reaction times or more forcing conditions could lead to the formation of the tetramethoxy derivative.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; inefficient water removal; loss during work-up. | Increase reaction time; ensure anhydrous conditions; use an effective dehydrating agent; optimize extraction procedure. |

| Incomplete Reaction | Insufficient catalyst; catalyst deactivation; insufficient reaction time or temperature. | Increase catalyst loading; use fresh catalyst; extend reaction time; ensure proper reflux temperature. |

| Presence of Side Products | Reaction conditions too harsh; prolonged reaction time. | Reduce reaction temperature or time; consider a milder acid catalyst. |

Safety Considerations

-

1,2-Cyclohexanedione: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Methanol: Flammable and toxic. Handle in a fume hood and away from ignition sources.

-

Trimethyl orthoformate: Flammable and an irritant. Handle with appropriate personal protective equipment (PPE).

-

p-Toluenesulfonic acid: Corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Diethyl ether: Extremely flammable. Use in a well-ventilated area away from open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 1,2-cyclohexanedione is a robust and reliable method for the selective protection of one carbonyl group in a 1,2-dicarbonyl compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, particularly the removal of water, and appropriate purification techniques are essential for achieving high yields of the desired product. This guide provides the necessary theoretical background and practical details to enable researchers to successfully perform this valuable synthetic transformation.

References

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

-

Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

Allery, B. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

-

QM Magic Class. (n.d.). Ketalization with Tetramethoxysilane: QM Mechanism Investigation. [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

Organic Chemistry Portal. (n.d.). A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes. [Link]

-

Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

-

ResearchGate. (n.d.). Reaction of glycerol and acetone using p-toluenesulfonic acid (PTSA). [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the reaction of ketones with TMOF. [Link]

-

p-Toluenesulfonicacid-ptbba. (2024, April 28). Mechanism of p-Toluenesulfonic acid. [Link]

-

PubMed. (2019, September 6). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. [Link]

- Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. [Link]

-

ResearchGate. (n.d.). Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). A strategy of ketalization for the catalytic selective dehydration of biomass-based polyols over H-beta zeolite. [Link]

-

MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]

-

Wikipedia. (n.d.). 1,2-Cyclohexanedione. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2,2-Dimethylcyclohexan-1-ol. [Link]

-

ResearchGate. (n.d.). 1,2-Cyclohexanedione. [Link]

-

MDPI. (2026, January 2). Magnetic Polyoxometalate@Biochar Catalysts for Selective Acetalization of Glycerol into Fuel Additive. [Link]

-

Turkish Journal of Chemistry. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). [Link]

-

PubMed. (2024, November 15). High Yield of L-Sorbose via D-Glucose Isomerization in Ethanol over a Bifunctional Titanium-Boron-Beta Zeolite. [Link]

- Google Patents. (n.d.). CN105085207A - Method for preparing 1, 2-cyclohexanedione.

-

ResearchGate. (n.d.). High Yield of L‐Sorbose via D‐Glucose Isomerization in Ethanol over a Bifunctional Titanium‐Boron‐Beta Zeolite | Request PDF. [Link]

-

ResearchGate. (n.d.). Titanium-Beta Zeolites Catalyze the Stereospecific Isomerization of D-Glucose to L-Sorbose via Intramolecular C5-C1 Hydride Shift | Request PDF. [Link]

-

NIST WebBook. (n.d.). Cyclohexanol, 2,6-dimethyl-. [Link]

-

PubChem. (n.d.). 1,2-Dimethoxycyclohexane. [Link]

Sources

- 1. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. preprints.org [preprints.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes [organic-chemistry.org]

- 12. Small-Scale Procedure for Acid-Catalyzed Ketal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Acid-Catalyzed Acetalization of Cyclohexan-1,2-dione

Abstract

This technical guide provides a comprehensive examination of the acid-catalyzed acetalization of cyclohexan-1,2-dione, a cornerstone reaction in synthetic organic chemistry for the protection of carbonyl groups. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the mechanistic underpinnings, strategic considerations for experimental design, and potential thermodynamic versus kinetic controls that dictate reaction outcomes. We will dissect the regioselectivity inherent to α-diones, present a robust experimental protocol for the synthesis of the mono-acetal 1,4-dioxaspiro[4.5]decan-6-one, detail analytical characterization methods, and discuss potential acid-catalyzed side reactions. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the selective transformation of a single functional group in the presence of others is paramount. Aldehydes and ketones, with their electrophilic carbonyl carbons, are highly reactive and often require temporary masking to prevent undesired side reactions.[1][2] The conversion of a carbonyl to an acetal is a premier strategy for this purpose, rendering the carbon non-electrophilic and stable under neutral to strongly basic conditions, as well as in the presence of nucleophiles, and many oxidizing and reducing agents.[3]

The subject of this guide, cyclohexan-1,2-dione, presents a unique challenge and opportunity. As an α-diketone, its two carbonyl groups are in close proximity, influencing each other's reactivity. Furthermore, it exists predominantly in its more stable mono-enol tautomer.[4] The selective protection of one carbonyl group—a mono-acetalization—is often a crucial step for subsequent regioselective modifications at the unprotected carbonyl or the adjacent carbon atoms. This guide focuses on the reaction with ethylene glycol, a common diol that forms a stable, five-membered cyclic acetal, a 1,3-dioxolane ring.[5]

The Reaction Mechanism: A Step-by-Step Causal Analysis

The acid-catalyzed formation of an acetal is a reversible equilibrium process.[6] Understanding each step is critical to controlling the reaction and maximizing yield. The overall transformation involves the reaction of a ketone with two equivalents of an alcohol (or one equivalent of a diol) to produce an acetal and water.[7] According to Le Châtelier's principle, the removal of water from the reaction medium is essential to drive the equilibrium toward the product.[8]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from p-TsOH) protonates one of the carbonyl oxygen atoms. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[9]

-

Nucleophilic Attack by the Alcohol: A hydroxyl group from the ethylene glycol molecule, a weak nucleophile, attacks the now highly electrophilic carbonyl carbon.[5] This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added, positively charged hydroxyl group to one of the original hydroxyls of the gem-diol intermediate, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the carbon of the oxonium ion in an intramolecular fashion. This ring-closing step is entropically favored and leads to the formation of the five-membered dioxolane ring.[10]

-

Deprotonation: The final step is the deprotonation of the remaining oxonium ion, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the neutral cyclic acetal and regenerate the acid catalyst.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. rsc.org [rsc.org]

- 3. Benzil benzilic acid rearrangement | PPTX [slideshare.net]

- 4. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]

An In-depth Technical Guide to 2,2-dimethoxycyclohexan-1-one: Properties, Synthesis, and Reactivity

Introduction

2,2-dimethoxycyclohexan-1-one is a fascinating, yet sparsely documented, cyclic ketone featuring a geminal dimethoxy acetal at the alpha position. This unique structural motif, an α-keto acetal, imparts a distinct combination of reactivity characteristics that make it a molecule of significant interest for researchers, particularly in the fields of organic synthesis and drug development. The acetal group can serve as a masked aldehyde or a precursor to various heterocyclic systems, while the ketone offers a handle for a wide array of classical carbonyl chemistries.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this paper will leverage established principles of organic chemistry and draw upon data from closely related structural analogs to provide well-grounded predictions and insights. This approach is designed to offer a robust foundational understanding for scientists working with or considering the use of this and similar α-keto acetals in their research endeavors.

Physicochemical Properties

| Property | Predicted Value for this compound | 2,2-Dimethylcyclohexan-1-one[1] | 2-Methoxycyclohexanone[2] | 1,1-Dimethoxycyclohexane[3] |

| Molecular Formula | C8H14O3 | C8H14O | C7H12O2 | C8H16O2 |

| Molecular Weight | 158.19 g/mol | 126.20 g/mol | 128.17 g/mol | 144.21 g/mol |

| Boiling Point | Estimated: 210-230 °C | 176-177 °C | ~180 °C | ~165 °C |

| Density | Estimated: ~1.05-1.10 g/cm³ | 0.919 g/cm³ | ~1.0 g/cm³ | 0.94 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols). Limited solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |

| Appearance | Predicted: Colorless to pale yellow liquid. | Colorless liquid. | Not specified. | Not specified. |

Causality Behind Predicted Properties:

-

Boiling Point: The introduction of two oxygen atoms in the methoxy groups is expected to increase the polarity and dipole moment of the molecule compared to 2,2-dimethylcyclohexan-1-one, leading to stronger intermolecular dipole-dipole interactions and a significantly higher boiling point. The presence of the carbonyl group further contributes to this effect.

-

Density: The replacement of two methyl groups with two methoxy groups (and thus two oxygen atoms) will increase the molecular weight without a proportional increase in molecular volume, leading to a predicted density greater than that of water.

-

Solubility: The polar ketone and ether functionalities will allow for some hydrogen bonding with protic solvents, but the overall nonpolar hydrocarbon backbone will limit its solubility in water. It is expected to be fully miscible with a wide range of organic solvents.

Spectroscopic Characterization

The structural elucidation of this compound can be definitively achieved through a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy

-

-OCH₃ Protons: A sharp singlet integrating to 6H is expected around δ 3.2-3.5 ppm . The two methoxy groups are chemically equivalent.

-

Cyclohexane Ring Protons: A series of complex multiplets integrating to 8H will appear in the region of δ 1.6-2.8 ppm . The protons on the carbon adjacent to the carbonyl group (C6) will be the most deshielded within this range, likely appearing around δ 2.5-2.8 ppm .

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A peak in the downfield region, expected around δ 205-215 ppm .

-

Acetal Carbon (C(OCH₃)₂): A characteristic peak for the quaternary carbon of the acetal is predicted to be in the range of δ 95-105 ppm .

-

Methoxy Carbons (-OCH₃): A peak for the two equivalent methoxy carbons is expected around δ 50-55 ppm .

-

Cyclohexane Ring Carbons: Four distinct signals for the methylene carbons of the cyclohexane ring are anticipated in the region of δ 20-45 ppm .

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone is expected in the range of 1710-1730 cm⁻¹ .

-

C-O Stretch: Strong C-O stretching vibrations from the two methoxy groups will be prominent in the fingerprint region, likely appearing as one or more strong bands between 1050-1150 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 158 .

-

Key Fragmentation Patterns:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 127 .

-

Loss of formaldehyde (CH₂O) from the methoxy group is possible.

-

Cleavage of the cyclohexane ring can lead to various smaller fragments.

-

Synthesis of this compound

The synthesis of α,α-dimethoxy ketones can be achieved through several methodologies. A plausible and efficient laboratory-scale synthesis of this compound would involve the oxidative rearrangement of a suitable precursor. One such approach is the iodine-mediated oxidation of 1-ethynylcyclohexan-1-ol in methanol.

Proposed Synthetic Pathway

Sources

2,2-dimethoxycyclohexan-1-one CAS number and structure

An In-Depth Technical Guide to 2,2-dimethoxycyclohexan-1-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized α-keto acetal. While this compound is not extensively documented in publicly accessible chemical databases and lacks a registered CAS number, its structure represents a valuable synthetic intermediate for researchers in organic chemistry and drug development. This document extrapolates from established chemical principles and data on analogous structures to present its identification, plausible synthetic routes, predicted chemical and spectroscopic properties, and potential applications. The primary focus is on its utility as a selectively protected dicarbonyl synthon, enabling complex molecular architecture construction.

Introduction and Identification

This compound is a cyclic ketone featuring a dimethyl ketal (also known as a dimethyl acetal) on the adjacent α-carbon. This unique arrangement of functional groups—a reactive ketone at the C1 position and a protected ketone at the C2 position—makes it a molecule of significant interest for synthetic chemists. The acetal group serves as a robust protecting group under neutral or basic conditions, allowing for selective chemical transformations at the unprotected ketone.

As of the latest review, a specific CAS Registry Number for this compound has not been assigned, indicating its status as a novel or infrequently synthesized compound. This guide aims to provide a foundational understanding for its synthesis and use.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₄O₃ | Calculated |

| Molecular Weight | 158.19 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Precursor | Cyclohexane-1,2-dione | [1][2] |

| Related Compound (Ketal) | 1,1-Dimethoxycyclohexane (CAS: 933-40-4) | [3] |

| Related Compound (Dione) | Cyclohexane-1,2-dione (CAS: 765-87-7) | [1][2] |

Proposed Synthesis and Experimental Protocol

The most direct and logical synthesis of this compound involves the selective protection of one carbonyl group of its precursor, cyclohexane-1,2-dione.

Synthesis of the Precursor: Cyclohexane-1,2-dione

Cyclohexane-1,2-dione can be reliably prepared via the oxidation of cyclohexanone using selenium dioxide (SeO₂). This is a well-established method for introducing a carbonyl group adjacent to an existing one.[1]

Selective Monoketalization

The formation of an acetal from a ketone or aldehyde is an acid-catalyzed equilibrium reaction with an alcohol.[4][5] To synthesize this compound, cyclohexane-1,2-dione is treated with methanol in the presence of an acid catalyst. The key challenge is achieving selective monoketalization, as the second carbonyl group can also react to form a diketal. This can be controlled by using a stoichiometric amount of methanol and carefully managing reaction times.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of Cyclohexane-1,2-dione

-

In a fume hood, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as dioxane.

-

Add selenium dioxide (1.1 eq) portion-wise to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, and filter to remove the black selenium byproduct.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude dione by distillation or chromatography.

-

-

Step 2: Synthesis of this compound

-

Dissolve cyclohexane-1,2-dione (1.0 eq) in anhydrous methanol (1.0-1.2 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid.

-

Stir the reaction at room temperature. The progress should be closely monitored by GC-MS or TLC to maximize the yield of the monoketal product and minimize the formation of the diketal.

-

Once the desired conversion is achieved, quench the reaction by adding a weak base, such as triethylamine or sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography on silica gel to isolate the target compound.

-

Chemical Reactivity and Stability

The utility of this compound stems from the differential reactivity of its two functional groups.

-

Acetal Stability: The dimethyl ketal at the C2 position is stable under neutral and basic conditions, making it an effective protecting group. It is resistant to nucleophiles, organometallics, and reducing agents like sodium borohydride.[6]

-

Acetal Hydrolysis: In the presence of aqueous acid (e.g., HCl, H₂SO₄), the ketal will undergo hydrolysis to regenerate the carbonyl group, yielding the parent cyclohexane-1,2-dione.[4][6] This deprotection step is crucial for revealing the second reactive site after modifications have been made elsewhere in the molecule.

-

Ketone Reactivity: The unprotected ketone at the C1 position is susceptible to a wide range of standard carbonyl reactions, including:

-

Nucleophilic addition by Grignard or organolithium reagents.

-

Reduction to a secondary alcohol.

-

Wittig olefination.

-

Formation of imines and enamines.[7]

-

Caption: Key reactivity pathways of this compound.

Predicted Spectroscopic Profile

While experimental data is unavailable, the spectroscopic characteristics of this compound can be reliably predicted based on analogous structures.[8]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | ~3.3-3.5 ppm (s, 6H, -OCH₃)~1.8-2.6 ppm (m, 8H, cyclohexyl protons) |

| ¹³C NMR | ~205-210 ppm (C=O)~100 ppm (C(OCH₃)₂)~50-55 ppm (-OCH₃)~20-40 ppm (cyclohexyl CH₂) |

| IR | ~1715 cm⁻¹ (strong, C=O stretch)~2850-2950 cm⁻¹ (C-H stretch)~1100-1200 cm⁻¹ (C-O stretch) |

| MS (EI) | M⁺ at m/z = 158Fragment at m/z = 127 (loss of -OCH₃) |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.

-

Building Block for Heterocycles: 1,2-dicarbonyl compounds are fundamental precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. By allowing for selective modification at one carbonyl position before revealing the second, this compound provides a strategic advantage in constructing complex heterocyclic systems.

-

Orthogonal Synthesis Strategies: The ability to deprotect the ketal under acidic conditions, while the rest of the molecule might be sensitive to other reagents, allows for orthogonal synthetic strategies. This is highly valuable in multi-step total synthesis and in the preparation of compound libraries for drug discovery.

-

Relevance to Bioactive Molecules: While this specific molecule has not been cited in drug development, related structures like cyclohexane-1,3-dione derivatives have been investigated as potential therapeutic agents, for example, in non-small-cell lung cancer research.[9] This highlights the general importance of substituted cyclohexane scaffolds in medicinal chemistry. The synthetic flexibility offered by this compound could be leveraged to create novel analogs of such bioactive compounds.

Conclusion

This compound, though not a commercially available or widely documented chemical, represents a potent tool for advanced organic synthesis. Its structure as an α-keto acetal provides a platform for selective and controlled chemical manipulations that are crucial in the fields of total synthesis, materials science, and drug discovery. This guide provides a robust theoretical framework, including a plausible synthetic pathway and predicted reactivity, intended to empower researchers to synthesize and utilize this versatile building block in their scientific endeavors. Further experimental validation of the protocols and properties outlined herein is encouraged.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

- Process for preparing α-keto acids and derivatives thereof. (n.d.). Google Patents.

-

Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Formation and Reactions of Acetals. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

Methods for the Synthesis of α-Keto Esters. (2010). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Efficient Preparation of α-Ketoacetals. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

1,2-Cyclohexanedione. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

2,2-Dimethylcyclohexan-1-one. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Cas 823-55-2, 2,4-dimethylcyclohexan-1-one. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

-

2,2-Dimethoxycyclopentan-1-one. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

1,2-Cyclohexanedione. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

1,2-Dimethoxycyclohexane. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

2-methoxy-1,1-dimethylcyclohexane. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

-

2,2-Dimethylcyclohexan-1-ol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Synthesis of 1,1-dimethoxycyclohexane. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

1,4-Cyclohexanedione. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

2-Methoxy-1,1-dimethylcyclohexane. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). PubMed. Retrieved January 3, 2026, from [Link]

-

2-(1-Hydroxyethylidene)-5, 5-dimethylcyclohexane-1, 3-dione, min 99%, 25 grams. (n.d.). Adooq Bioscience. Retrieved January 3, 2026, from [Link]

-

2-(2,2-Dimethylpropyl)cyclohexan-1-one. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Synthesis of β-damascone from 2,6-dimethylcyclohexanone. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

(1R,2R)-1,2-dimethoxycyclohexane. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

Synthesis of optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. (n.d.). ElectronicsAndBooks. Retrieved January 3, 2026, from [Link]

-

2,2-Dimethylcyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

(1S)-2,2-dimethylcyclohexan-1-ol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

2,5-Dimethylcyclohexan-1-one. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

Sources

- 1. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. 1,2-Cyclohexanedione | C6H8O2 | CID 13006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 环己酮二甲缩酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 2,2-dimethoxycyclohexan-1-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 2,2-dimethoxycyclohexan-1-one

Authored by: A Senior Application Scientist

In the landscape of synthetic organic chemistry, α-keto acetals such as this compound represent a class of compounds with significant synthetic utility.[1] They serve as crucial intermediates, embedding a protected aldehyde-equivalent adjacent to a ketone, thereby allowing for selective chemical transformations.[1] The precise characterization of these molecules is not merely an academic exercise; it is a fundamental requirement for ensuring reaction success, purity, and the validity of subsequent mechanistic studies. This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—used to elucidate and confirm the structure of this compound. The interpretation herein is grounded in first principles and validated by established spectral correlations for related chemical motifs.

Molecular Structure and Spectroscopic Overview

The structural confirmation of this compound hinges on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous portrait of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the electronic environment of every hydrogen atom. The electron-withdrawing nature of the carbonyl (C=O) group and the acetal C-O bonds causes a deshielding effect, shifting the signals of nearby protons downfield (to a higher ppm value).[3]

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OCH₃ | ~3.25 | Singlet (s) | 6H | Two equivalent methoxy groups on the quaternary acetal carbon. |

| C6-H₂ | ~2.50 | Triplet (t) | 2H | Protons are α to the electron-withdrawing carbonyl group, causing significant deshielding.[4] |

| C3-H₂ | ~1.95 | Multiplet (m) | 2H | Protons are adjacent to the acetal carbon. |

| C5-H₂ | ~1.85 | Multiplet (m) | 2H | Standard aliphatic protons, adjacent to C4 and the α-carbon C6. |

| C4-H₂ | ~1.70 | Multiplet (m) | 2H | Standard aliphatic protons, least affected by electron-withdrawing groups. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and insight into their functional group identity.[2] The carbonyl and acetal carbons are particularly diagnostic, appearing at characteristic downfield shifts.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (C=O) | ~208 | Ketone carbonyl carbon, highly deshielded.[5] |

| C2 (Acetal) | ~102 | Quaternary carbon bonded to two oxygens, characteristic of an acetal. |

| -OCH₃ | ~50 | Methoxy group carbons. |

| C6 | ~38 | α-carbon to the ketone. |

| C3 | ~32 | Carbon adjacent to the acetal. |

| C5 | ~27 | Aliphatic ring carbon. |

| C4 | ~22 | Aliphatic ring carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups, which absorb IR radiation at characteristic frequencies.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2950, 2870 | Medium | C-H Stretch | Aliphatic (CH₂ & CH₃) |

| ~1720 | Strong, Sharp | C=O Stretch | Cyclic Ketone |

| ~1100-1200 | Strong | C-O Stretch | Acetal |

The most telling feature in the IR spectrum is the intense, sharp absorption band around 1720 cm⁻¹ . This is highly characteristic of a six-membered cyclic ketone (cyclohexanone).[6][7] The absence of a broad O-H stretch (around 3300 cm⁻¹) and aldehyde C-H stretches (around 2720 and 2820 cm⁻¹) further supports the assigned structure over potential side products or starting materials. The strong C-O stretching bands confirm the presence of the acetal functionality.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common method for this analysis.

Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol

Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 158 | [M]⁺ | Molecular Ion |

| 127 | [M - •OCH₃]⁺ | α-cleavage: Loss of a methoxy radical.[9] |

| 100 | [M - C₃H₆O]⁺ | McLafferty-type rearrangement or complex ring cleavage. |

| 87 | [CH₃OC(O)CH₂CH₂]⁺ | Cleavage of the C3-C4 bond followed by loss of C₃H₅. |

| 55 | [C₄H₇]⁺ | Characteristic fragment for cyclic ketones resulting from ring cleavage.[10][11] |

Plausible Fragmentation Pathway

The fragmentation of this compound is driven by the presence of the ketone and acetal functionalities. A primary and highly diagnostic fragmentation event is the α-cleavage involving the loss of a methoxy group.

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Sample Preparation and Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Purity: Ensure the sample is of high purity (>98%), as determined by a preliminary technique like GC-MS or TLC, to avoid spectral artifacts.

-

NMR Spectroscopy:

-

Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

Utilize standard acquisition parameters. For ¹³C, a sufficient number of scans (e.g., 1024) should be averaged to achieve a good signal-to-noise ratio, especially for the quaternary acetal carbon.

-

-

IR Spectroscopy:

-

Acquire the spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a neat sample, or as a thin film on a NaCl plate.

-

Scan over the range of 4000-600 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce the sample via a Gas Chromatography (GC) inlet to ensure separation from any minor impurities.

-

Use a standard EI source operating at 70 eV.

-

Scan a mass range of m/z 40-200.

-

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic methods. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and acetal functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. The convergence of these distinct datasets provides an unambiguous and confident assignment of the molecular structure, a critical checkpoint in any synthetic or drug development workflow.

References

- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.

- Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Ketones.

-

Cano, M., et al. (2011). Efficient Preparation of α-Ketoacetals. Molecules, 16(1), 573-584. National Center for Biotechnology Information. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds.

- Wikipedia. (n.d.). Aldehyde.

- Abraham, R., & Ainger, N. (1999). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group.

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.

- Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures.

- McMurry, J. (2015). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Kirchen, R.P., & Sorensen, T.S. (1977). Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. J. Am. Chem. Soc. 99, 6687. SpectraBase.

- Unknown. (n.d.). IR Lecture Notes on Cyclic Ketones.

- LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from masterorganicchemistry.com. Available at: [Link]

-

Ding, D., Xu, L., & Wei, Y. (2022). The Synthesis of α-Keto Acetals from Terminal Alkynes and Alcohols via Synergistic Interaction of Organoselenium Catalysis and Electrochemical Oxidation. J. Org. Chem., 87, 4912-4917. Organic Chemistry Portal. Available at: [Link]

- Unknown. (n.d.). Carbonyl compounds - IR spectroscopy.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

Sources

- 1. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 10. GCMS Section 6.11.2 [people.whitman.edu]

- 11. whitman.edu [whitman.edu]

Guide to the Stability and Storage of 2,2-dimethoxycyclohexan-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-dimethoxycyclohexan-1-one, a valuable intermediate in organic synthesis, is a protected form of a ketone functional group. Its utility is intrinsically linked to its stability profile. This guide provides a comprehensive overview of the chemical principles governing the stability of this acetal, outlines its primary degradation pathways, and establishes detailed protocols for optimal storage, handling, and stability assessment. By grounding our recommendations in the fundamental chemistry of acetals, this document serves as an essential resource for ensuring the integrity and reliability of this compound in research and development settings.

Introduction: The Chemical Nature of this compound

This compound belongs to the acetal class of organic compounds—specifically, a ketal, as it is derived from a ketone. Acetals are characterized by a central carbon atom bonded to two alkoxy (-OR) groups.[1] This functional group serves as a protecting group for the original carbonyl (C=O) functionality.[1] The stability of the acetal is fundamentally different from its parent ketone, being robust under certain conditions and labile under others. Understanding this duality is critical for its effective use.

Caption: Chemical structure of this compound.

The primary utility of this compound lies in its ability to mask the reactivity of the ketone group. The acetal functional group is stable under neutral and basic conditions, which allows for chemical modifications to be performed on other parts of a molecule without affecting the protected carbonyl.[2] The ketone can then be readily regenerated via acid-catalyzed hydrolysis.[2]

Core Principles of Acetal Stability

The stability of this compound is dictated by the chemistry of its acetal group. Unlike the parent ketone, which is susceptible to nucleophilic attack and reduction, the acetal is remarkably stable to a wide range of reagents.

-

Stability under Neutral and Basic Conditions : Acetals are "locked" in place and not in equilibrium with their parent ketone under neutral or basic conditions.[3] They are resistant to hydrolysis by bases, organometallic reagents (like Grignards), metal hydrides (like LiAlH₄), and many oxidizing agents.[1][3] This robustness is the cornerstone of their use as protecting groups.

-

Lability under Acidic Conditions : The presence of an acid catalyst, particularly in an aqueous environment, dramatically changes the stability profile. The reaction is a reversible equilibrium; however, in the presence of water, the equilibrium is driven towards the hydrolysis products.[1][4] The mechanism involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water to eventually form the ketone.[4]

Key Factors Influencing Stability

Several environmental and chemical factors can compromise the integrity of this compound. These must be meticulously controlled to ensure its long-term stability.

| Factor | Impact on Stability | Rationale |

| pH | High Impact | Highly susceptible to degradation under acidic conditions (pH < 7) due to acid-catalyzed hydrolysis. Stable under neutral to basic conditions.[5][6] |

| Moisture | High Impact | Water is a necessary reactant for the hydrolysis of the acetal back to the parent ketone. Anhydrous conditions are crucial for preventing degradation.[4] |

| Temperature | Moderate Impact | Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis. Cool storage conditions are recommended to minimize kinetic activity.[7][8] |

| Light | Low Impact | While the molecule lacks strong chromophores, photolytic degradation is a potential, albeit minor, pathway. Protection from light is a standard precaution.[9] |

| Incompatible Materials | High Impact | Strong Acids: Catalyze rapid hydrolysis.[8] Strong Oxidizing Agents: Can potentially oxidize the cyclohexanone ring structure.[8] |

Recommended Storage and Handling Protocols

Based on its chemical properties and safety considerations for flammable liquids, the following conditions are mandatory for the storage and handling of this compound.

Storage Conditions

To ensure maximum shelf-life and prevent degradation, the compound must be stored according to the following guidelines:

-

Container: Store in a tightly closed, inert container (e.g., amber glass bottle) to prevent contact with moisture and air.[7][10]

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

-

Temperature: Store in a cool, dry, and well-ventilated place.[7][8] Refrigeration is recommended for long-term storage.

-

Location: Keep away from heat, sparks, open flames, and other sources of ignition.[7][8] Store separately from incompatible materials, especially strong acids and oxidizing agents.[8]

Safe Handling Procedures

As a flammable liquid, proper handling is essential to ensure laboratory safety.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Static Discharge: Take precautionary measures against static discharge. Use explosion-proof equipment and non-sparking tools.[8][11]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[7][11]

Degradation Profile and Mechanistic Insights

The primary degradation pathway for this compound is acid-catalyzed hydrolysis.

Caption: Acid-catalyzed hydrolysis of this compound.

This reaction regenerates the parent cyclohexanone and two molecules of methanol.[3][4] The presence of even trace amounts of acid can initiate this process if water is available. This underscores the critical importance of maintaining anhydrous and non-acidic storage conditions. While other degradation pathways like oxidation of the cyclohexane ring are theoretically possible, they are far less significant under typical storage conditions compared to hydrolysis.[12][13]

Experimental Workflow: Forced Degradation Study

To experimentally validate the stability profile of this compound and identify potential degradants, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition.

Sources

- 1. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. greenfield.com [greenfield.com]

- 12. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the carbonyl group in 2,2-dimethoxycyclohexan-1-one

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2,2-dimethoxycyclohexan-1-one

Abstract

This compound, an α-keto acetal, presents a unique case study in carbonyl reactivity, governed by a delicate interplay of electronic and steric factors. This technical guide provides a comprehensive analysis of the molecule's structural landscape, its influence on the reactivity of the C1 carbonyl group, and its utility as a synthetic intermediate. We will delve into the attenuated reactivity towards nucleophiles, the regioselective nature of its enolization, and its function as a stable precursor to cyclohexane-1,2-dione. This document synthesizes mechanistic principles with practical, field-proven insights, offering detailed experimental protocols, spectroscopic data, and applications relevant to organic synthesis and drug development.

The Unique Structural Landscape of this compound

The reactivity of any carbonyl compound is fundamentally dictated by the electronic environment and the steric accessibility of the carbonyl carbon.[1][2] In this compound, the presence of a geminal dimethoxy (acetal) group at the α-position (C2) to the ketone (C1) creates a complex scenario that deviates significantly from simple cyclohexanones.

Foundational Principles of Carbonyl Reactivity

A carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom pulls electron density, leaving the carbon with a partial positive charge (δ+).[3] The reactivity of this electrophilic center is modulated by two primary factors:

-

Electronic Effects: Electron-withdrawing groups attached to or near the carbonyl group increase its partial positive charge, enhancing electrophilicity and reactivity towards nucleophiles.[4][5] Conversely, electron-donating groups decrease electrophilicity.[1][4]

-

Steric Effects: Bulky groups surrounding the carbonyl carbon physically obstruct the trajectory of an incoming nucleophile, hindering its approach and slowing down the reaction rate.[1][3] This is known as steric hindrance.

The α-Keto Acetal Moiety: A Duality of Influences

In this compound, the two methoxy groups at the C2 position exert competing influences on the C1 carbonyl.

-

Inductive Effect (Electron Withdrawing): The oxygen atoms of the methoxy groups are highly electronegative and pull electron density away from the C2 carbon through the sigma bonds. This inductive effect is transmitted to the adjacent C1 carbonyl carbon, increasing its electrophilicity.

-

Steric Hindrance: The two methoxy groups, while not directly attached to the carbonyl carbon, are positioned on the adjacent carbon. In the three-dimensional chair conformation of the cyclohexane ring, these groups create a significant steric shield over one face of the carbonyl, impeding nucleophilic attack. The effect is analogous to the severely diminished reactivity of 2,2,6-trimethylcyclohexanone, which fails to undergo reactions with moderately bulky nucleophiles like cyanide.

The dominant factor determining the molecule's reactivity is typically steric hindrance. While electronically activated, the carbonyl group is physically well-guarded, making it significantly less reactive than unsubstituted cyclohexanone.

Caption: Structural factors governing carbonyl reactivity.

Synthesis of this compound

The synthesis of α-keto acetals like this compound is most reliably achieved through the protection of the corresponding 1,2-dione. Cyclohexane-1,2-dione can be readily converted to the target compound by acid-catalyzed reaction with an orthoester, such as trimethyl orthoformate, which serves as both the methanol source and a dehydrating agent.

Synthetic Workflow

Caption: General workflow for synthesizing the title compound.

(A detailed experimental protocol is provided in Section 6.1)

Reactivity Profile of the Carbonyl Group

The unique structure of this compound leads to a distinct reactivity pattern, which can be leveraged in multi-step synthesis.

Nucleophilic Addition Reactions: A Case of Steric Dominance

Despite the inductive activation from the methoxy groups, the steric hindrance at the α-position is the overriding factor controlling reactivity.

-

Reactivity with Hydrides: Reduction with small, potent nucleophiles like sodium borohydride (NaBH₄) to form 2,2-dimethoxycyclohexan-1-ol is possible, but the reaction rate is significantly slower compared to that of unsubstituted cyclohexanone.

-

Reactivity with Organometallics: Reactions with bulkier nucleophiles, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), are severely impeded. High yields are difficult to achieve, and forcing conditions may lead to side reactions. This low reactivity makes the α-keto acetal a robust protecting group in the presence of such reagents.[6][7]

Enolate Chemistry: Regioselective Deprotonation

The formation of an enolate is a cornerstone of carbonyl chemistry. For this compound, the C2 position is quaternary and lacks a proton, making deprotonation impossible on that side. Consequently, under basic conditions, enolate formation occurs exclusively via deprotonation at the C6 position. This inherent regioselectivity is a powerful tool, directing subsequent alkylation or aldol-type reactions to a single, predictable location.

Caption: Enolization occurs only at the unhindered C6 position.

Acetal Group Reactivity: Acid-Catalyzed Deprotection

While the acetal functionality is stable under basic and neutral conditions, it is readily hydrolyzed in the presence of aqueous acid.[8] This reaction regenerates the parent 1,2-dicarbonyl compound, cyclohexane-1,2-dione. This deprotection strategy is central to the use of this compound as a masked dione, allowing chemists to perform reactions elsewhere on a molecule before revealing the highly reactive dione moiety.

Spectroscopic Characterization

The structural features of this compound give rise to a predictable spectroscopic signature. The data below are predicted values based on analysis of similar structures.[9][10]

| Technique | Expected Signature |

| IR | C=O Stretch: ~1725-1735 cm⁻¹. Shifted to higher frequency than cyclohexanone (~1715 cm⁻¹) due to the inductive effect of the α-methoxy groups. C-O Stretch: ~1100-1150 cm⁻¹. |

| ¹H NMR | -OCH₃: ~3.3-3.5 ppm (singlet, 6H). -CH₂- (ring): ~1.7-2.5 ppm (complex, overlapping multiplets, 8H). |

| ¹³C NMR | C=O (C1): ~205-210 ppm. C(OCH₃)₂ (C2): ~100-105 ppm. -OCH₃: ~50-52 ppm. -CH₂- (ring): ~20-40 ppm (multiple signals). |

| MS (EI) | M⁺: Predicted at m/z = 158. Key Fragments: Loss of -OCH₃ (m/z = 127), loss of CH₃OH from fragment (m/z = 95), McLafferty rearrangement products. |

| Table 1: Predicted Spectroscopic Data for this compound. |

Applications in Synthetic Chemistry

The unique reactivity profile of this compound makes it a valuable intermediate for specialized applications:

-

Masked 1,2-Dione: Its primary role is as a stable, manageable precursor to the highly reactive cyclohexane-1,2-dione. This protection strategy is essential when performing reactions incompatible with a diketone, such as Grignard additions or reductions at other molecular sites.[11][12]

-

Regiocontrolled Synthesis: The exclusive enolization at C6 provides a reliable method for introducing substituents at a specific position adjacent to a carbonyl, avoiding the formation of isomeric mixtures that would arise from an unprotected 1,2-dione.

Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and key transformations of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from cyclohexane-1,2-dione.

Materials:

-

Cyclohexane-1,2-dione (1.0 eq)

-

Trimethyl orthoformate (1.5 eq)

-

p-Toluenesulfonic acid (TsOH) (0.05 eq)

-

Anhydrous Methanol (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add cyclohexane-1,2-dione and anhydrous methanol (approx. 0.2 M concentration).

-

Add trimethyl orthoformate followed by the catalytic amount of p-toluenesulfonic acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral/slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent in vacuo.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield this compound as a clear oil.

Protocol 2: Acid-Catalyzed Hydrolysis (Deprotection)

Objective: To regenerate cyclohexane-1,2-dione from its protected acetal form.

Materials:

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)

-

Concentrated Hydrochloric Acid (HCl) (catalytic)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in the THF/water solvent mixture in a round-bottom flask.

-

Add a few drops of concentrated HCl to catalyze the hydrolysis.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, carefully neutralize the acid with saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude cyclohexane-1,2-dione, which can be purified further if necessary.

Conclusion

This compound is a molecule where steric hindrance decisively overrides electronic activation. This results in a carbonyl group that is remarkably stable to a wide range of nucleophiles, yet it retains the capacity for highly regioselective enolization. Its true value in organic synthesis lies in its role as a robust and reliable protecting group for cyclohexane-1,2-dione, enabling complex molecular architectures to be built with precision and control. Understanding the balance of these competing effects is crucial for leveraging this and similar α-substituted carbonyl compounds in modern drug discovery and development.

References

-

Relative Reactivity of Carbonyls. (2022). Chemistry LibreTexts. [Link]

-

RELATIVE REACTIVITY OF CARBONYLS. University of Calgary. [Link]

-

Paulson, D. R., Hartwig, A. L., & Moran, G. F. (1974). The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment. Journal of Chemical Education, 51(7), 488. [Link]

-

Acetals and ketals as protecting groups. (2019). YouTube. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

-

Reactivity of the Carbonyl Group: Mechanisms of Addition. (2019). Chemistry LibreTexts. [Link]

-

Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). (2024). YouTube. [Link]

-

Protection and Deprotection. CEM Corporation. [Link]

-

Acetals as protecting groups. Química Organica.org. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2014). What defines electrophilicity in carbonyl compounds. Physical Chemistry Chemical Physics, 16(15), 6845-6852. [Link]

-

Give plausible explanation for the following: Cyclohexanone forms cyanohydrin in good yield but 2, 2, 6 trimethylcyclohexanone does not. Shaalaa.com. [Link]

-

Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. (2021). YouTube. [Link]

-

2,2-Dimethylcyclohexan-1-one. PubChem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. idc-online.com [idc-online.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Acetals as protecting groups [quimicaorganica.org]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,2-Dimethylcyclohexan-1-one | C8H14O | CID 136929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protection and Deprotection [cem.com]

An In-depth Technical Guide to 2,2-Dimethoxycyclohexan-1-one: From Postulated Origins to Synthetic Realization

This technical guide delves into the chemistry of 2,2-dimethoxycyclohexan-1-one, a specialized α-keto acetal. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its existence and synthesis can be logically inferred from the rich history of research into cyclohexanone chemistry and the development of protecting group strategies in organic synthesis. This guide will therefore explore its likely historical context, detail plausible and established synthetic methodologies, discuss its characterization, and illuminate its potential applications for researchers, scientists, and professionals in drug development.

Historical Context and Postulated Emergence

The intellectual groundwork for the synthesis of this compound was likely laid in the mid-20th century, a period marked by extensive investigations into the chemistry of cyclic ketones and the development of acetals as protecting groups. Research during the 1960s, for instance, saw significant exploration of microbial reductions of prochiral cyclohexane-1,3-diones for steroid synthesis, highlighting the importance of functionalized cyclohexane rings as synthetic intermediates[1]. The fundamental reaction of forming acetals from ketones and alcohols under acidic conditions has long been a cornerstone of organic chemistry[2][3].

The direct precursor to this compound is cyclohexane-1,2-dione. The synthesis of this α-dione, often through the oxidation of cyclohexanone, represents a critical first step. It is therefore reasonable to postulate that this compound emerged not as a target of a dedicated discovery effort, but as a logical derivative in studies exploring the reactivity and selective protection of cyclohexane-1,2-dione.

Synthetic Methodologies

The synthesis of this compound is best approached as a two-step sequence: the α-oxidation of cyclohexanone to yield cyclohexane-1,2-dione, followed by a selective mono-acetalization.

Preparation of the Precursor: Cyclohexane-1,2-dione

The oxidation of cyclohexanone at the α-position is a well-established transformation. A common and effective method involves the use of selenium dioxide (SeO₂).

Experimental Protocol: Oxidation of Cyclohexanone

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with cyclohexanone and a suitable solvent, such as dioxane or acetic acid.

-

Addition of Oxidant: A stoichiometric amount of selenium dioxide is carefully added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the selenium byproduct is removed by filtration. The filtrate is then subjected to extraction and subsequent purification by distillation or column chromatography to yield pure cyclohexane-1,2-dione.

Causality Behind Experimental Choices: The choice of selenium dioxide as the oxidant is based on its known efficacy for the α-oxidation of ketones. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Selective Mono-Acetalization of Cyclohexane-1,2-dione